[2-(2-Chloro-5-methylsulfonylanilino)-2-oxoethyl] 2-acetamido-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
[2-(2-Chloro-5-methylsulfonylanilino)-2-oxoethyl] 2-acetamido-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiophene ring, an acetamido group, and a chloro-methylsulfonylanilino ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Chloro-5-methylsulfonylanilino)-2-oxoethyl] 2-acetamido-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps. The initial step often includes the preparation of 2-acetamido-4,5-dimethylthiophene-3-carboxylic acid, which can be synthesized through the reaction of 4,5-dimethylthiophene-3-carboxylic acid with acetic anhydride and ammonia . The subsequent steps involve the esterification of the carboxylic acid group with 2-(2-chloro-5-methylsulfonylanilino)-2-oxoethyl chloride under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
[2-(2-Chloro-5-methylsulfonylanilino)-2-oxoethyl] 2-acetamido-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol .
Scientific Research Applications
[2-(2-Chloro-5-methylsulfonylanilino)-2-oxoethyl] 2-acetamido-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [2-(2-Chloro-5-methylsulfonylanilino)-2-oxoethyl] 2-acetamido-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, while the thiophene ring can participate in π-π interactions. The chloro-methylsulfonylanilino ester moiety can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-4,5-dimethylthiophene-3-carboxylic acid: Lacks the ester moiety and chloro-methylsulfonylanilino group.
Methyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate: Similar structure but with a methyl ester instead of the complex ester group.
Ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate: Contains a chloroacetamido group instead of the chloro-methylsulfonylanilino group.
Uniqueness
The uniqueness of [2-(2-Chloro-5-methylsulfonylanilino)-2-oxoethyl] 2-acetamido-4,5-dimethylthiophene-3-carboxylate lies in its complex structure, which combines multiple functional groups that can interact with various molecular targets.
Properties
Molecular Formula |
C18H19ClN2O6S2 |
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Molecular Weight |
458.9 g/mol |
IUPAC Name |
[2-(2-chloro-5-methylsulfonylanilino)-2-oxoethyl] 2-acetamido-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H19ClN2O6S2/c1-9-10(2)28-17(20-11(3)22)16(9)18(24)27-8-15(23)21-14-7-12(29(4,25)26)5-6-13(14)19/h5-7H,8H2,1-4H3,(H,20,22)(H,21,23) |
InChI Key |
WKUDJUZAORNBFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OCC(=O)NC2=C(C=CC(=C2)S(=O)(=O)C)Cl)NC(=O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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